1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

This 1-ethyl-3-(trifluoromethyl)pyrazole-piperazine hybrid is a versatile intermediate for medicinal chemistry. Unlike direct-linked analogs, the methylene spacer offers enhanced rotational freedom, enabling alternative hinge-binding modes in fragment-based screens. The free piperazine NH facilitates rapid N-derivatization (arylation, acylation, reductive amination) to generate focused libraries targeting 5-HT, dopamine, or adrenergic receptors. The 3-CF₃ group resists oxidative N-dealkylation – a key advantage over methyl or hydrogen substituents for improving metabolic stability in lead compounds. Batch purity ≥98% ensures reproducible SAR in your campaigns.

Molecular Formula C11H17F3N4
Molecular Weight 262.27 g/mol
Cat. No. B11712864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine
Molecular FormulaC11H17F3N4
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C(F)(F)F)CN2CCNCC2
InChIInChI=1S/C11H17F3N4/c1-2-18-9(7-10(16-18)11(12,13)14)8-17-5-3-15-4-6-17/h7,15H,2-6,8H2,1H3
InChIKeyOPADPZADQPEOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine – Chemical Identity and Procurement Baseline


1-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine (CAS 1172941-98-8) is a pyrazole-piperazine hybrid scaffold with the molecular formula C₁₁H₁₇F₃N₄ and a molecular weight of 262.27 g/mol. The compound features a 1-ethyl-3-(trifluoromethyl)pyrazole moiety linked via a methylene bridge to a free piperazine nitrogen, establishing its role as a versatile intermediate for medicinal chemistry derivatization . As a piperazine-substituted pyrazole, it belongs to a class extensively explored for kinase inhibition, GPCR modulation, and anti-infective programs .

Substitution Risks for 1-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine – Why Generic Analogs May Fail


Interchangeability is unsubstantiated in this scaffold class. Minor modifications—replacing the N1-ethyl group with methyl or hydrogen, shifting the trifluoromethyl position, or substituting the piperazine with piperidine—are known in medicinal chemistry to alter lipophilicity, basicity, conformational preferences, and metabolic stability [1]. Without direct comparative profiling, assuming equivalent biological or physicochemical behavior across analogs risks compromising SAR integrity in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 1-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine – Comparative Data Assessment


Physicochemical Property Differentiation: Trifluoromethyl vs. Methyl at Pyrazole C3 Position

The 3-CF₃ substituent on the target compound markedly increases lipophilicity relative to 3-CH₃ analogs. Computational prediction yields a LogP of approximately 1.8 for the target vs. approximately 0.6 for 1-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)piperazine (CAS 1172092-88-4) . This difference directly impacts membrane permeability, CYP450 susceptibility, and off-target promiscuity profiles in lead optimization . No experimental comparative data exist in primary literature or patents; this represents computational inference only.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Piperazine vs. Piperidine Scaffold: Basicity and Derivatization Utility

The target compound's free piperazine NH provides a secondary amine handle (pKa ≈ 9.7) suitable for alkylation, acylation, or sulfonylation, enabling late-stage diversification. The piperidine analog, 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidine-4-amine (CAS 1170061-73-0), introduces an additional primary amine with distinct basicity (pKa ≈ 10.6) and imposes different steric constraints during subsequent derivatization . This scaffold-level choice dictates accessible chemical space in parallel library synthesis .

Medicinal Chemistry Scaffold Selection Parallel Synthesis

Evidence Gap: Absence of Direct Comparative Biological Profiling

A systematic search of PubMed, patent databases (USPTO, WIPO), BindingDB, and ChEMBL identified no head-to-head biological studies (binding affinity, functional activity, ADME, or in vivo efficacy) comparing 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine directly against its closest analogs. Published data on pyrazolyl-piperazine series focus on structurally distinct compounds, e.g., N-aryl piperazine-linked pyrazoles, where the piperazine is substituted with aromatic groups rather than featuring a free NH terminus [1]. Consequently, all differentiation claims beyond physicochemical properties rely on class-level structural reasoning rather than direct comparative evidence.

Evidence Gap Procurement Caution SAR Data Deficiency

Application Scenarios for 1-{[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine – Evidence-Linked Procurement Rationale


GPCR Ligand Library Diversification via Piperazine N-Derivatization

The free piperazine NH group enables systematic N-arylation, N-acylation, or reductive amination to generate focused libraries targeting serotonin (5-HT), dopamine, or adrenergic receptor subtypes. Recent publications demonstrate that pyrazolyl-piperazine cores achieve nanomolar affinities (Ki = 2.8–6.5 nM) at 5-HT7 receptors when the piperazine nitrogen is substituted with appropriate aryl groups [1]. The 3-CF₃ and N1-ethyl substitution pattern on the pyrazole ring provides distinct lipophilicity and conformational bias compared to non-fluorinated or N1-methyl analogs, enabling exploration of unique SAR space [1].

Kinase Inhibitor Intermediate for Fragment-Based Drug Discovery (FBDD)

Pyrazolo-piperazine scaffolds are validated kinase hinge-binding motifs, as evidenced by the Bristol-Myers Squibb CK1δ/ε inhibitor patent series [2]. The target compound's methylene spacer between pyrazole and piperazine offers more rotational freedom than direct-linked analogs, potentially enabling alternative hinge-region binding modes in fragment-based screens. The trifluoromethyl group serves as a metabolic soft spot, being resistant to oxidative N-dealkylation compared to methyl or hydrogen substituents, as demonstrated in N-trifluoromethylpyrazole CHK1 inhibitor MU380 .

Agrochemical Lead Development Targeting Fluorine-Dependent Bioactivity

Trifluoromethylpyrazoles are established pharmacophores in agrochemical fungicides and insecticides [3]. The target compound's combination of a basic piperazine handle with a lipophilic CF₃-pyrazole core is compatible with multi-step derivatization routes to generate candidate molecules for antifungal or insecticidal screening. The ethyl substituent on N1 mimics natural alkyl groups found in plant metabolites, potentially improving target site recognition in fungal CYP51 or insect GABA receptors [3].

Quote Request

Request a Quote for 1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.